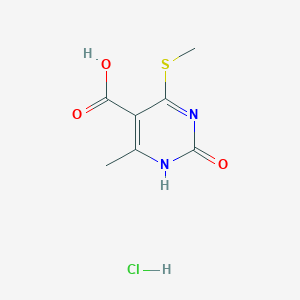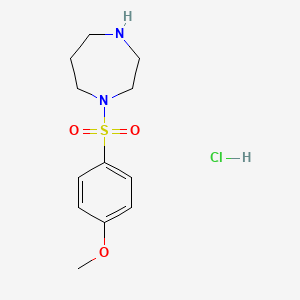
4,5-Dichloro-2-methoxypyrimidine
概要
説明
4,5-Dichloro-2-methoxypyrimidine is a pyrimidine derivative with the molecular formula C5H4Cl2N2O and a molecular weight of 179 g/mol. This compound has gained interest in medicinal chemistry due to its broad range of biological properties.
作用機序
Target of Action
It is known that this compound is used as an intermediate in the synthesis of various organic compounds .
Mode of Action
It is known that the compound can undergo reactions with various reagents due to the presence of reactive chlorine atoms . For instance, it can react with ammonia to replace a chlorine atom with an amino group . Similarly, it can react with methanol to introduce a methoxy group at the position of a chlorine atom .
Biochemical Pathways
As an intermediate in organic synthesis, it can be part of various biochemical pathways depending on the final product it is used to synthesize .
Result of Action
As an intermediate in organic synthesis, its effects would largely depend on the final compound it is used to produce .
Action Environment
The action, efficacy, and stability of 4,5-Dichloro-2-methoxypyrimidine can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other reagents, temperature, and pressure .
生化学分析
Biochemical Properties
4,5-Dichloro-2-methoxypyrimidine plays a significant role in biochemical reactions, particularly in the synthesis of heteroarylpiperazine derivatives used for treating Alzheimer’s disease . It interacts with various enzymes and proteins, including those involved in the synthesis of pyrimidine-based drugs. The nature of these interactions often involves the inhibition or activation of specific enzymes, leading to changes in biochemical pathways.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of enzymes involved in DNA synthesis and repair, thereby impacting cell proliferation and apoptosis . Additionally, this compound may alter the expression of genes related to cell cycle regulation and metabolic processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific target. For example, it may inhibit enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and repair . Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in changes in cellular metabolism and function, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm. Toxic effects at high doses include damage to vital organs and disruption of normal physiological processes.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to nucleotide synthesis and degradation. It interacts with enzymes such as pyrimidine synthase and nucleotidases, affecting the levels of metabolites and the overall metabolic flux . These interactions can lead to changes in the concentrations of key metabolites, influencing cellular function and health.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its therapeutic efficacy, as it needs to reach target sites to exert its effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It may be directed to specific organelles such as the nucleus or mitochondria, where it can interact with relevant biomolecules . These interactions are essential for its activity and function, as they determine the compound’s ability to modulate cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
One common synthetic route for 4,5-Dichloro-2-methoxypyrimidine involves the reaction of 2,4-dihydroxyl-5-methoxy pyrimidine with phosphorus oxychloride under reflux conditions . Another method involves the use of ammonium hydroxide in heated 2-propanol at 70°C for 48 hours to produce 4-amino-5-methoxy-6-chloropyrimidine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4,5-Dichloro-2-methoxypyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, although specific examples for this compound are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include ammonia, amines, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, substitution with ammonia can produce 4-amino-5-methoxy-6-chloropyrimidine .
科学的研究の応用
4,5-Dichloro-2-methoxypyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and other biologically active molecules.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
類似化合物との比較
Similar Compounds
2,4-Dichloro-5-methoxypyrimidine: This compound is structurally similar and shares some chemical properties.
4,6-Dichloro-5-methoxypyrimidine: Another closely related compound with similar reactivity.
Uniqueness
4,5-Dichloro-2-methoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo selective nucleophilic substitution reactions makes it valuable in the synthesis of complex molecules .
特性
IUPAC Name |
4,5-dichloro-2-methoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKCAHZEASJRLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240601-33-5 | |
| Record name | 4,5-dichloro-2-methoxypyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-3-[2-(methylamino)ethyl]urea hydrochloride](/img/structure/B1433015.png)



![3-Oxaspiro[5.5]undecan-9-amine hydrochloride](/img/structure/B1433021.png)
![3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-ylmethanamine hydrochloride](/img/structure/B1433022.png)
![5-Methyl-4-[(methylsulfanyl)methyl]thiophene-2-carboxylic acid](/img/structure/B1433023.png)


![1-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride](/img/structure/B1433027.png)
![Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride](/img/structure/B1433031.png)
![[5-(Trifluoromethyl)-1,3-benzoxazol-2-yl]methanol](/img/structure/B1433032.png)
![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-ol](/img/structure/B1433037.png)

